N-{4-[(3-acetylphenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide
CAS No.: 1396815-60-3
Cat. No.: VC11882950
Molecular Formula: C17H13N5O4
Molecular Weight: 351.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396815-60-3 |
|---|---|
| Molecular Formula | C17H13N5O4 |
| Molecular Weight | 351.32 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H13N5O4/c1-10(23)11-3-2-4-12(7-11)20-16(25)14-9-26-17(21-14)22-15(24)13-8-18-5-6-19-13/h2-9H,1H3,(H,20,25)(H,21,22,24) |
| Standard InChI Key | UYSDKUXWJRXXPY-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-(3-acetylphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide, reflects its intricate architecture:
-
A 1,3-oxazole ring substituted at the 4-position with a carboxamide group linked to a 3-acetylphenyl moiety.
-
A pyrazine ring connected via a carboxamide bond at the oxazole’s 2-position .
Key Physicochemical Data :
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.32 g/mol |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
| logP (Predicted) | 1.31 (SILICOS-IT) |
| Topological Polar Surface Area | 91.32 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
The compound’s moderate logP value and polar surface area suggest balanced lipophilicity and solubility, favorable for drug-like properties .
Synthesis and Chemical Reactivity
Reactivity
The carboxamide and acetyl groups render the compound susceptible to:
-
Hydrolysis: Under acidic/basic conditions, yielding 3-acetylaniline and pyrazine-2-carboxylic acid derivatives.
-
Nucleophilic Substitution: At the pyrazine ring’s electron-deficient positions .
Pharmacological Considerations
ADME Profile (Predicted)
| Parameter | Prediction |
|---|---|
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low |
| CYP450 Inhibition | Non-inhibitor (1A2, 2C9, 3A4) |
Computational and Docking Studies
Molecular docking of related pyrazine carboxamides reveals:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume